molecular formula C18H32IN B14292981 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide CAS No. 121157-84-4

4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide

Cat. No.: B14292981
CAS No.: 121157-84-4
M. Wt: 389.4 g/mol
InChI Key: CEARTQBGYPXTMY-UHFFFAOYSA-M
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Description

4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide is a quaternary ammonium salt with a pyridinium core. This compound is characterized by the presence of an ethyldecyl group attached to the fourth position of the pyridinium ring and a methyl group at the first position. The iodide ion serves as the counterion. Quaternary ammonium salts like this one are known for their diverse applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide typically involves the quaternization of 4-(8-ethyldecyl)pyridine with methyl iodide. The reaction is carried out in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The general reaction scheme is as follows:

4-(8-ethyldecyl)pyridine+methyl iodide4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide\text{4-(8-ethyldecyl)pyridine} + \text{methyl iodide} \rightarrow \text{this compound} 4-(8-ethyldecyl)pyridine+methyl iodide→4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and enhances safety.

Chemical Reactions Analysis

Types of Reactions

4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.

    Oxidation: The pyridinium ring can be oxidized to form N-oxide derivatives.

    Reduction: The pyridinium ring can be reduced to form dihydropyridine derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride in aprotic solvents.

Major Products

    Nucleophilic Substitution: Formation of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium chloride, bromide, or hydroxide.

    Oxidation: Formation of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium N-oxide.

    Reduction: Formation of 4-(8-Ethyldecyl)-1-methyl-1,2-dihydropyridine.

Scientific Research Applications

4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide has a wide range of applications in scientific research:

    Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.

    Biology: Investigated for its antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria.

    Medicine: Explored for its potential use as an antiseptic agent in wound care and as a disinfectant.

    Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.

Mechanism of Action

The mechanism of action of 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide primarily involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to increased permeability and eventual cell lysis. This mechanism is particularly effective against microbial cells, making it a potent antimicrobial agent. The pyridinium core interacts with the negatively charged components of the cell membrane, while the ethyldecyl group enhances its hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butyl-3-methylimidazolium chloride
  • 1-Hexyl-3-methylimidazolium bromide
  • 1-Octyl-3-methylimidazolium iodide

Uniqueness

Compared to other quaternary ammonium salts, 4-(8-Ethyldecyl)-1-methylpyridin-1-ium iodide exhibits unique properties due to its specific structural features. The presence of the ethyldecyl group enhances its hydrophobic interactions, making it more effective in disrupting lipid bilayers. Additionally, the pyridinium core provides a stable and versatile platform for further chemical modifications, allowing for the development of derivatives with tailored properties.

Properties

CAS No.

121157-84-4

Molecular Formula

C18H32IN

Molecular Weight

389.4 g/mol

IUPAC Name

4-(8-ethyldecyl)-1-methylpyridin-1-ium;iodide

InChI

InChI=1S/C18H32N.HI/c1-4-17(5-2)11-9-7-6-8-10-12-18-13-15-19(3)16-14-18;/h13-17H,4-12H2,1-3H3;1H/q+1;/p-1

InChI Key

CEARTQBGYPXTMY-UHFFFAOYSA-M

Canonical SMILES

CCC(CC)CCCCCCCC1=CC=[N+](C=C1)C.[I-]

Origin of Product

United States

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